

In-Depth Technical Guide: **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate</i>
Cat. No.:	B121067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate**, a chiral amino alcohol derivative of significant interest in pharmaceutical development. The document details its chemical properties, including its molecular weight, and presents a plausible synthetic route with a detailed experimental protocol for its preparation and purification. Furthermore, this guide outlines methods for the characterization of the compound using various analytical techniques and discusses its relevance in the synthesis of bioactive molecules.

Introduction

tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is a valuable chiral building block in organic synthesis. The presence of both a hydroxyl and a Boc-protected amine functionality on a cyclohexane scaffold makes it a versatile intermediate for the synthesis of complex molecules, particularly pharmaceuticals. The specific stereochemistry, (1S,2S), is often crucial for the biological activity of the final drug substance, highlighting the importance of enantiomerically pure starting materials. Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, and their carbamate-protected forms are essential for controlled and selective chemical transformations.

Chemical Properties and Data

The fundamental chemical properties of **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate** are summarized in the table below. The molecular weight is a critical parameter for various analytical and synthetic calculations.

Property	Value
Molecular Formula	C ₁₁ H ₂₁ NO ₃
Molecular Weight	215.29 g/mol
Appearance	White to off-white solid (predicted)
Stereochemistry	(1S,2S)

Synthesis and Purification

The synthesis of **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate** can be achieved through a two-step process starting from the commercially available chiral amino alcohol, (1S,2S)-2-aminocyclohexanol. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of (1S,2S)-2-aminocyclohexanol

Materials:

- (1S,2S)-2-aminocyclohexanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes

Procedure:

- In a round-bottom flask, dissolve (1S,2S)-2-aminocyclohexanol (1.0 eq) in THF or DCM.
- Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the mixture.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate** can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure product.

Characterization

A combination of spectroscopic methods is essential for the unambiguous characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), protons on the cyclohexane ring (a series of multiplets in the range of 1.0-4.0 ppm), and the proton of the hydroxyl group (a broad singlet which is D_2O exchangeable). The protons attached to the carbons bearing the amine and hydroxyl groups will appear as distinct multiplets.
- ^{13}C NMR: The carbon NMR spectrum should display signals for the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), and the carbonyl carbon of the carbamate (around 156 ppm). The six carbons of the cyclohexane ring will appear in the aliphatic region, with the carbons attached to the heteroatoms shifted downfield.

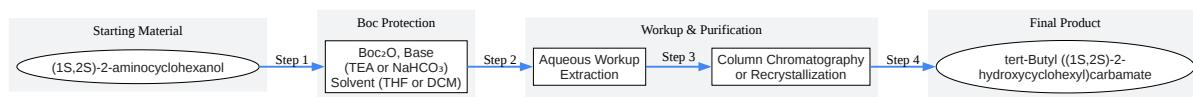
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm^{-1} corresponds to the O-H stretching of the hydroxyl group. A sharp peak around 3300-3400 cm^{-1} can be attributed to the N-H stretching of the carbamate. A strong absorption band around 1680-1700 cm^{-1} is indicative of the C=O stretching of the carbamate group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 216.3. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or tert-butanol (74 Da), leading to significant fragment ions.

Role in Drug Development


Chiral 1,2-aminocyclohexanol derivatives are key intermediates in the synthesis of various pharmaceuticals. The specific stereochemistry is often critical for the drug's efficacy and safety profile. For instance, structurally related compounds are utilized in the synthesis of anticoagulants, such as Edoxaban, which is a direct factor Xa inhibitor. The (1S,2S)

configuration of the aminocyclohexanol moiety is crucial for the proper binding of the drug to its target enzyme. Therefore, **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate** serves as a vital precursor, enabling the introduction of this specific chiral motif into the final drug molecule.

Signaling Pathways and Experimental Workflows

While **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate** is primarily a synthetic intermediate, its incorporation into a final drug product connects it to specific biological signaling pathways. For example, in the case of anticoagulants like Edoxaban, the ultimate target is the coagulation cascade.

Below is a simplified representation of the synthesis workflow described in this guide.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate**.

Conclusion

tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is a fundamentally important chiral building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, a practical synthetic protocol, and methods for its characterization. The strategic use of this intermediate allows for the efficient and stereocontrolled construction of complex drug candidates, underscoring its significance in modern drug discovery and development.

- To cite this document: BenchChem. [In-Depth Technical Guide: **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate**]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121067#molecular-weight-of-tert-butyl-1s-2s-2-hydroxycyclohexyl-carbamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com